molecular formula C17H18N2O3S B495142 N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide CAS No. 303132-80-1

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide

Cat. No.: B495142
CAS No.: 303132-80-1
M. Wt: 330.4g/mol
InChI Key: LTBZKSCRYDPTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a dihydroisoquinoline moiety linked to a sulfonyl group and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring system.

    Sulfonylation: The dihydroisoquinoline intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the nitrogen atom of the dihydroisoquinoline.

    Acetylation: Finally, the sulfonylated dihydroisoquinoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives, while reduction of the dihydroisoquinoline ring can produce tetrahydroisoquinoline derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline and thiol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The dihydroisoquinoline moiety may interact with various receptors, modulating their signaling pathways. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide can be compared with other sulfonamide derivatives and dihydroisoquinoline-based compounds:

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties. This compound differs in its additional dihydroisoquinoline moiety, which may confer unique biological activities.

    Dihydroisoquinoline Compounds: Dihydroisoquinoline derivatives, such as tetrahydroisoquinoline and isoquinoline, are known for their diverse pharmacological properties. The presence of the sulfonyl and acetamide groups in this compound distinguishes it from these simpler structures, potentially enhancing its specificity and potency.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)18-16-6-8-17(9-7-16)23(21,22)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBZKSCRYDPTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.